![molecular formula C7H7N3O B2498778 6-Methyl-3,6-dihydro-4H-pyrrolo[3,4-d]pyrimidin-4-one CAS No. 2174001-96-6](/img/no-structure.png)

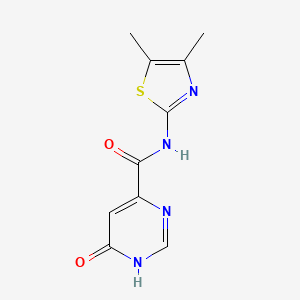

6-Methyl-3,6-dihydro-4H-pyrrolo[3,4-d]pyrimidin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

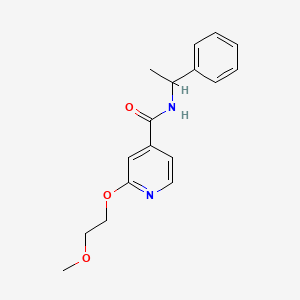

6-Methyl-3,6-dihydro-4H-pyrrolo[3,4-d]pyrimidin-4-one is a nitrogen-containing heterocyclic compound . It belongs to the class of compounds known as pyrrolopyrazines, which contain a pyrrole and a pyrazine ring . These compounds have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Synthesis Analysis

The synthesis of pyrrolopyrimidine derivatives involves the use of microwave techniques . The chemical structure of the synthesized pyrrolopyrimidine derivatives was well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .Molecular Structure Analysis

The molecular weight of 6-Methyl-3,6-dihydro-4H-pyrrolo[3,4-d]pyrimidin-4-one is 149.15 . Its IUPAC name is 6-methyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one .Chemical Reactions Analysis

The reaction of pyrrolopyrimidine derivatives was carried out at room temperature until the initial product was completely converted .Physical And Chemical Properties Analysis

6-Methyl-3,6-dihydro-4H-pyrrolo[3,4-d]pyrimidin-4-one is a solid compound .Applications De Recherche Scientifique

Anticoagulant Activity

This compound has been used in the design and synthesis of new hybrid derivatives that act as potential dual inhibitors of blood coagulation factors Xa and XIa . These factors play a key role in the blood coagulation cascade, and their inhibition can suppress thrombosis with a limited contribution to normal hemostasis .

Antitumor Activity

The heterocyclic fragment of this compound is a well-known pharmacophore. Among its functional derivatives, compounds with antitumor activity have been found .

Antimicrobial Activity

Functional derivatives of this compound have also been found to have antimicrobial activity .

Antifungal Activity

Some derivatives of this compound have demonstrated antifungal properties .

Antiviral Activity

Certain derivatives of this compound have been found to possess antiviral activity .

Antioxidant Activity

The compound 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyrrolo[3,4-d]pyrimidin-4-one (DDMP), which is usually formed in the Maillard reaction, contributes to the antioxidant properties of Maillard reaction intermediates .

Anti-inflammatory Activity

Some derivatives of this compound have been found to have anti-inflammatory activity .

Anticancer Activity

In a study, a newly synthesized pyrrolo[2,3-d]pyrimidine derivative containing chlorine atoms in positions 4 and 6 and a trichloromethyl group in position 2 was tested in vitro against seven selected human cancer cell lines . Some of these compounds showed promising cytotoxic effects .

Safety And Hazards

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-Methyl-3,6-dihydro-4H-pyrrolo[3,4-d]pyrimidin-4-one involves the condensation of 2-amino-4,6-dimethylpyrimidine with ethyl acetoacetate followed by cyclization and subsequent dehydration.", "Starting Materials": [ "2-amino-4,6-dimethylpyrimidine", "ethyl acetoacetate", "sodium ethoxide", "acetic anhydride", "sulfuric acid", "sodium bicarbonate", "magnesium sulfate", "chloroform", "methanol" ], "Reaction": [ "Step 1: Dissolve 2-amino-4,6-dimethylpyrimidine in chloroform and add ethyl acetoacetate. Add sodium ethoxide and reflux for 4 hours.", "Step 2: Cool the reaction mixture and add acetic anhydride. Reflux for 1 hour.", "Step 3: Add sulfuric acid and reflux for 2 hours.", "Step 4: Cool the reaction mixture and add sodium bicarbonate. Extract with chloroform and dry over magnesium sulfate.", "Step 5: Concentrate the chloroform solution and recrystallize the product from methanol." ] } | |

Numéro CAS |

2174001-96-6 |

Nom du produit |

6-Methyl-3,6-dihydro-4H-pyrrolo[3,4-d]pyrimidin-4-one |

Formule moléculaire |

C7H7N3O |

Poids moléculaire |

149.153 |

Nom IUPAC |

6-methyl-3H-pyrrolo[3,4-d]pyrimidin-4-one |

InChI |

InChI=1S/C7H7N3O/c1-10-2-5-6(3-10)8-4-9-7(5)11/h2-4H,1H3,(H,8,9,11) |

Clé InChI |

LQNNNEDOTYMFBK-UHFFFAOYSA-N |

SMILES |

CN1C=C2C(=C1)N=CNC2=O |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-[(2-chlorophenyl)formamido]propanoate](/img/structure/B2498697.png)

![[2-[(3-Ethoxycarbonyl-4-thiophen-2-ylthiophen-2-yl)amino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2498706.png)

![1-Benzyl-3'-(3-chloro-4-fluorophenyl)-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B2498707.png)

![2-(5-{[2-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-2-oxoethyl]thio}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B2498710.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-6-isobutoxynicotinamide](/img/structure/B2498711.png)

![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(4-chlorophenyl)butanamide](/img/structure/B2498714.png)

![Diethyl 5-(3-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)propanamido)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2498718.png)